molecular formula C7H9N3O2 B13323413 (3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid

(3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid

Cat. No.: B13323413
M. Wt: 167.17 g/mol
InChI Key: AKGSTLPCCFCVSI-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid: is an organic compound that features a pyrimidine ring attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid typically involves the formation of the pyrimidine ring followed by its attachment to the amino acid backbone. One common method involves the use of substituted pyrimidines and amino acids under specific reaction conditions. For example, the reaction of 5-bromopyrimidine with an amino acid derivative in the presence of a base can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, oxo derivatives, and dihydropyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: (3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of novel bioactive molecules and for studying specific biochemical pathways .

Biological Activity

(3R)-3-Amino-3-(pyrimidin-5-YL)propanoic acid, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H10N2O2
  • Molecular Weight : 166.18 g/mol

This compound features a pyrimidine ring attached to a propanoic acid structure, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidine moiety allows for specific interactions through hydrogen bonding and π-π stacking with aromatic residues in proteins. This can modulate enzyme activity or receptor signaling, leading to various pharmacological effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that compounds containing a pyrimidine ring exhibit significant antiviral activity against viruses such as the hepatitis A virus (HAV) and the herpes simplex virus (HSV).

CompoundVirus TargetedEC50 Value
A-87380Neuraminidase Inhibitor20 μg/10^5 cells
Pyrimidine DerivativeHSV60% reduction in viral titer

These findings suggest that modifications in the structural framework can enhance antiviral efficacy.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that certain pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a derivative showed antiproliferative effects on glioma cell lines.

Cell LineCompound TestedIC50 Value
C6 Rat GliomaPyrimidine Derivative15 μM
U87MG (Human Glioma)Pyrimidine Derivative12 μM

These results indicate that this compound may serve as a lead compound for further development in cancer therapeutics.

Case Studies

  • In Vivo Studies : In vivo experiments involving animal models have shown that administration of this compound resulted in significant tumor growth inhibition compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest in cancer cells.
  • Combination Therapy : Combining this compound with other chemotherapeutics has demonstrated synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(3R)-3-amino-3-pyrimidin-5-ylpropanoic acid

InChI

InChI=1S/C7H9N3O2/c8-6(1-7(11)12)5-2-9-4-10-3-5/h2-4,6H,1,8H2,(H,11,12)/t6-/m1/s1

InChI Key

AKGSTLPCCFCVSI-ZCFIWIBFSA-N

Isomeric SMILES

C1=C(C=NC=N1)[C@@H](CC(=O)O)N

Canonical SMILES

C1=C(C=NC=N1)C(CC(=O)O)N

Origin of Product

United States

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